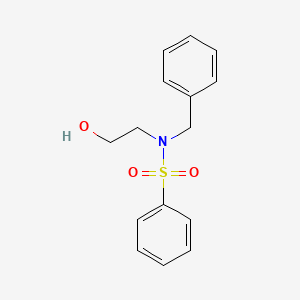

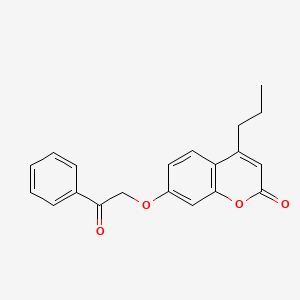

![molecular formula C20H24N4O3 B5517322 3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds involving indole and oxadiazole structures typically involves multi-step organic reactions. For instance, compounds with similar structural features have been synthesized through sequential transformations starting from base indole derivatives. These processes may include esterification, hydrazide formation, and subsequent cyclization to achieve the desired oxadiazole scaffolding. Such synthetic routes highlight the complexity and versatility of indole and oxadiazole chemistry in accessing structurally diverse compounds (Nazir et al., 2018).

Scientific Research Applications

Synthesis and Chemical Characterization

Indole-based hybrid oxadiazole scaffolds have been synthesized to explore their potential as urease inhibitors, indicating a methodological approach towards creating compounds with specific enzyme inhibition properties. These compounds were evaluated for their in vitro inhibitory potential against the urease enzyme, demonstrating their significance in therapeutic agent design programs due to their potent inhibition capabilities and mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Biological Activities

Antimicrobial and Antifungal Evaluation : Derivatives of 1,3,4-oxadiazoles have been investigated for their cytotoxic, antibacterial, antifungal, and anti-tubercular activities. This research highlights the potential of oxadiazole derivatives in developing new antimicrobial agents due to their remarkable antibacterial activities against various bacteria (Jafari et al., 2017).

Anti-Inflammatory and Anticancer Properties : N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated for their potential as epidemal growth factor receptor (EGFR) inhibitors and anticancer agents. These compounds exhibited potent anticancer activities against various cancer cell lines, underscoring the role of indole derivatives in cancer therapy research (Lan et al., 2017).

Mechanism of Action

Future Directions

Indole and oxadiazole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Research in this area is ongoing, and future studies may provide more information on compounds like “3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide”.

properties

IUPAC Name |

3,5,7-trimethyl-N-[2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-11-9-12(2)17-14(10-11)13(3)18(23-17)19(25)21-7-6-16-22-20(27-24-16)15-5-4-8-26-15/h9-10,15,23H,4-8H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGBLMIFFGAKQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)NCCC3=NOC(=N3)C4CCCO4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

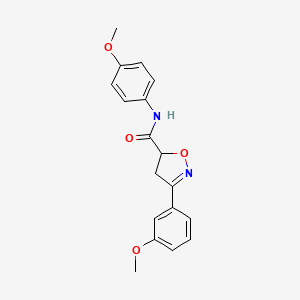

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)

![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)